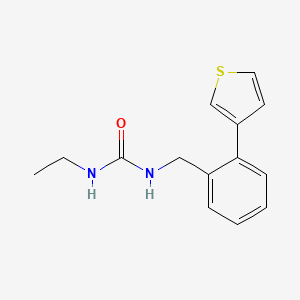

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

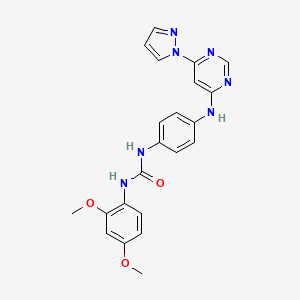

“1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea” is a chemical compound. It contains a cyclopentyl group, which is a cycloalkane and consists of a ring of five carbon atoms . This compound also includes a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of N-substituted ureas, such as the compound , can be achieved through a method involving the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a thiophen-2-yl group, and a urea group. Cycloalkanes like cyclopentyl have a general formula of CnH2n . Thiophene is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be relevant to this compound. This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .Wissenschaftliche Forschungsanwendungen

Urease Inhibitors in Medicine

Urease inhibitors, including various urea derivatives, have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. These compounds, such as hydroxamic acids, phosphoramidates, and quinones, are studied for their ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea and contributes to the pathogenicity of certain bacteria. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for further exploration of urease inhibitors (Kosikowska & Berlicki, 2011).

Urea Biosensors

Recent advances in biosensors for detecting urea concentrations showcase the importance of urea derivatives in monitoring health conditions related to nitrogen metabolism, such as renal failure, liver diseases, and gastrointestinal disorders. Enzyme urease-based biosensors employing various nanoparticles and conducting polymers have been developed for sensitive and selective detection of urea levels in biological samples (Botewad et al., 2021).

Urea in Fertilizers

Urea-based fertilizers are a significant application area, with research focusing on improving the efficiency and reducing the environmental impact of urea as a nitrogen source in agriculture. Studies on urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) aim to reduce ammonia volatilization from urea fertilizers, enhancing nitrogen utilization by plants and minimizing nitrogen loss to the environment (Bremner, 1995).

Drug Design and Therapeutics

Ureas play a crucial role in drug design due to their unique hydrogen bonding capabilities, influencing the selectivity, stability, and pharmacokinetic profiles of pharmaceutical compounds. Various urea derivatives have been explored as modulators of biological targets, including kinases, enzymes, and receptors, highlighting their importance in developing new therapeutic agents (Jagtap et al., 2017).

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-17(13-6-2-1-3-7-13)16-11-10-15(23-16)12-19-18(22)20-14-8-4-5-9-14/h1-3,6-7,10-11,14,17,21H,4-5,8-9,12H2,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZBUNTZBCCIJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)

![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2394340.png)

![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)

![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)

![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)